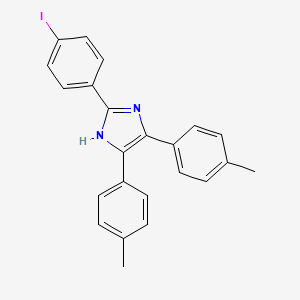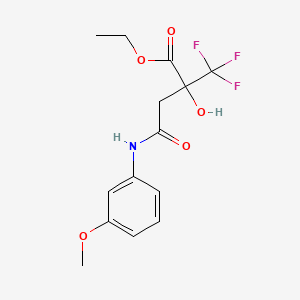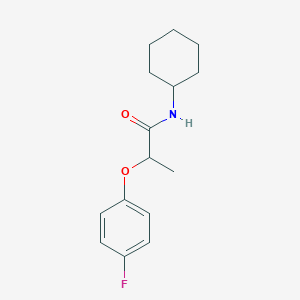
2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Descripción general
Descripción
2-(4-Iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an imidazole ring substituted with two 4-methylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 4-iodophenylboronic acid with 4,5-bis(4-methylphenyl)-1H-imidazole in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of Suzuki-Miyaura coupling can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is primarily determined by its ability to interact with various molecular targets. The iodine atom and the imidazole ring can participate in hydrogen bonding, halogen bonding, and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 2-(4-Bromophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- 2-(4-Chlorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Comparison: The uniqueness of 2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, such as halogen bonding, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2-(4-iodophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2/c1-15-3-7-17(8-4-15)21-22(18-9-5-16(2)6-10-18)26-23(25-21)19-11-13-20(24)14-12-19/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJYWIQTXQXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4870510.png)
![2,2-diphenyl-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4870516.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4870522.png)
![6-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4870532.png)
![2-(2-bromo-4-isopropylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4870539.png)
![[2-(4-Benzamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B4870546.png)
![[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4870547.png)
![METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4870567.png)
![3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acrylamide](/img/structure/B4870569.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)-N~1~,N~1~-diethylglycinamide](/img/structure/B4870572.png)
![4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4870581.png)

![4-oxo-N-pentyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4870599.png)

